5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a 4,5-dimethyl-2-hydroxyphenyl group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another efficient method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions .
Industrial Production Methods: Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin and research tool in neuroscience.
Uniqueness: 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
288844-42-8 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4,5-dimethyl-2-(1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9(10(13)6-8(7)2)11-3-4-12-14-11/h3-6,13H,1-2H3 |
InChI Key |
YVRZTAVQMKADHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.